Aurachin C

Photosynthesis Inhibition Herbicide Research Photosystem II

Researchers needing concurrent multi-oxidase blockade face limited tools. Aurachin C targets bo3, bd-I & bd-II oxidases in E. coli simultaneously (Ki: low nM). • Broad-spectrum ETC inhibition across prokaryotic & eukaryotic systems. • Superior PSII inhibitor (pI50=7.2) - optimal positive control for herbicide screening. • Exceptional SQR affinity (I50=7 nM) for co-crystallization & competitive binding assays. • Gram+ potency (MIC=0.15 µg/mL vs. B. subtilis) - 30× more potent than Aurachin A. Batch-to-batch consistency for reproducible assay validation.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 108354-14-9
Cat. No. B033772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurachin C
CAS108354-14-9
Synonymsaurachin C
aurachin-C
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26(28)24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16,28H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+
InChIKeyFIHXCHBEHLCXEG-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurachin C Sourcing Guide


Aurachin C is a farnesylated C-type quinoline alkaloid antibiotic produced by the myxobacterium Stigmatella aurantiaca Sg a15 [1]. As a member of the aurachin family, it is characterized by an N-hydroxylated 4(1H)-quinolone core with a farnesyl side chain at the C-3 position [2]. Its biological activity is rooted in potent and broad inhibition of key electron transport chain components across prokaryotic and eukaryotic systems [3].

1
Electron transport chain research Reported inhibition across respiratory and photosynthetic complexes; supports prokaryotic and eukaryotic target studies
2
Antimicrobial screening context Farnesylated quinolone alkaloid probe for Gram-positive susceptibility assay workflows
3
Mechanism-of-action studies Antimycin-like Qi-site inhibitor profile; may support cytochrome bc1/b6f complex research

Why Aurachin C Is Irreplaceable


The aurachin family comprises structurally similar but functionally divergent inhibitors due to differences in farnesyl side-chain position (C-type vs. A-type) and N-oxide status [1]. Aurachin C exhibits a unique, broad-spectrum inhibition profile, targeting both bo3 and bd-type terminal oxidases in E. coli, while Aurachin D is selective for bd-type oxidases [2]. Furthermore, the antibacterial potency of Aurachin C against Gram-positive bacteria (MIC = 0.15 µg/mL) is over 30-fold higher than that of Aurachin A (MIC = 5 µg/mL), making them non-interchangeable in antimicrobial assays [3]. These distinct biochemical fingerprints preclude generic substitution for experimental control.

Aurachin C
Broad oxidase inhibition
Aurachin D
Selective for bd-type oxidases; oxidase selectivity profile may shift interpretation
Aurachin C
Reported high Gram-positive potency
Aurachin A
MIC endpoint context may differ significantly; antimicrobial screening context may require review
Aurachin C
Antimycin-like Qi-site mechanism
Aurachin D
Distinct mechanism from antimycin and myxothiazol; binding-mode interpretation may not transfer

Aurachin C: Performance Evidence


Photosystem II Inhibition

Among the four aurachins (A-D) tested, Aurachin C exhibited the highest inhibitory activity against photosystem II. This superior potency is quantified by a pI50 value of 7.2, which is significantly higher than the next best compound, Aurachin D, with a pI50 of 6.75 [1]. This positions Aurachin C as the preferred molecular probe for investigating the QB-binding niche of photosystem II.

PSII Inhibition
Head-to-head
pI50 = 7.2 vs. 6.75 (Aurachin D)
Reported top rank in tested set
Isolated chloroplast assay; ~2.8x difference based on 0.45 log unit
Photosynthesis Inhibition Herbicide Research Photosystem II

Broad-Spectrum Terminal Oxidase Inhibition

Aurachin C and Aurachin D display fundamentally different selectivity profiles for bacterial terminal oxidases. Aurachin C demonstrates strong and balanced inhibition of all three E. coli terminal oxidases (cytochromes bd-I, bd-II, and bo3) with Ki values in the low nanomolar range [1]. In contrast, Aurachin D and its derivatives are highly selective for cytochrome bd-type oxidases, showing minimal activity against bo3 [1].

Oxidase Inhibition
Head-to-head
Broad: bd-I, bd-II, bo3 (Ki ~ low nM)
Isoform-selectivity assay context
Potentiometric assay with isolated E. coli oxidases; D is bd-selective
Antibiotic Development Respiratory Chain Terminal Oxidase

Antibacterial Potency Against B. subtilis

In direct antibacterial assays, Aurachin C (MIC = 0.15 µg/mL) exhibits a potency against Bacillus subtilis that is over 30-fold greater than that of Aurachin A (MIC = 5 µg/mL) [1]. This vast difference in efficacy is observed within the same natural product class, highlighting the critical role of structural subtype in determining antimicrobial activity.

Antibacterial MIC
Head-to-head
MIC = 0.15 µg/mL (B. subtilis)
Supports antimicrobial screening context
Broth microdilution; 33.3x lower than Aurachin A MIC (5 µg/mL)
Antimicrobial Susceptibility Gram-Positive Bacteria Natural Product Antibiotics

Sulfide:Quinone Reductase (SQR) Inhibition

Aurachin C has been identified as the most potent inhibitor of cyanobacterial sulfide:quinone reductase (SQR), a key enzyme in anoxygenic photosynthesis. It exhibits an I50 value of 7 nM against the purified SQR from Oscillatoria limnetica [1]. This high affinity makes it an invaluable tool for probing the quinone-binding site of this enzyme family.

SQR Inhibition
Class-level
I50 = 7 nM (O. limnetica SQR)
Reported enzyme inhibition context
Purified SQR assay; potency ranking relative to tested set
Enzyme Inhibition Sulfide Metabolism Cyanobacteria

Cytochrome b6/f Complex Inhibition Mechanism

The mechanism of inhibition of the cytochrome b6/f complex distinguishes Aurachin C from Aurachin D. Both are potent inhibitors of the complex (pI50 values of 7.00 and 7.49, respectively). However, mechanistic studies reveal that Aurachin C's action resembles that of antimycin A, a classic inhibitor of the Qi site, while Aurachin D operates via a different mechanism, distinct from both antimycin and myxothiazol [1]. This mechanistic divergence is critical for interpreting experimental results in electron transport studies.

Cyt b6/f Mechanism
Head-to-head
Antimycin-like Qi-site; distinct from D
Mechanism-divergence endpoint context
Isolated cytochrome b6/f complex; D differs from antimycin and myxothiazol
Mechanism of Action Electron Transport Chain Cytochrome bc1/b6f Complex

Aurachin C Applications


PSII Herbicide Screening Control

Given its superior pI50 of 7.2 against photosystem II, the highest among natural aurachins, Aurachin C serves as an optimal positive control for high-throughput screens designed to identify novel photosystem II inhibitors or herbicide leads [1]. Its well-defined biochemical behavior, similar to commercial PSII herbicides, provides a reliable benchmark for assay validation and potency comparisons [1].

Broad-Spectrum Terminal Oxidase Inhibition Tool

For studies investigating the respiratory flexibility of E. coli or other pathogens, Aurachin C is the preferred inhibitor when concurrent blockade of multiple terminal oxidases (bd-I, bd-II, and bo3) is required [2]. Its broad inhibition profile (Ki values in the low nM range) contrasts with the selective bd-oxidase inhibition of Aurachin D, making Aurachin C essential for experiments aiming to completely halt aerobic respiration or study compensatory upregulation of alternative oxidases [2].

Gram-Positive Antibacterial Assay Probe

With an MIC of 0.15 µg/mL against B. subtilis, Aurachin C is over 30-fold more potent than Aurachin A and represents the high-potency end of the aurachin antibacterial spectrum [3]. It should be prioritized as a reference compound in antimicrobial susceptibility testing (AST) of Gram-positive bacteria and as a benchmark for evaluating the efficacy of synthetic aurachin analogs or other quinolone-based antibiotics [3].

SQR Structural & Functional Studies Reagent

Owing to its exceptional sub-10 nM affinity (I50 = 7 nM) for cyanobacterial SQR, Aurachin C is an indispensable ligand for co-crystallization trials, competitive binding assays, and detailed kinetic characterization of SQR enzymes from various organisms [4]. Its potency ensures robust inhibition and tight binding, which are critical for resolving high-resolution structures of inhibitor-bound enzyme complexes [4].

Application
Selection Property
Validation Focus
PSII herbicide screening studies
Reported PSII inhibitory rank among natural aurachins
QB-binding niche assay-response context
Respiratory chain oxidase research
Broad terminal oxidase inhibition profile
Isoform-selectivity assay context; compensatory oxidase monitoring
Gram-positive antimicrobial screening
Antimicrobial screening context
MIC endpoint review; comparator assay-response context
SQR structural and functional studies
Reported nanomolar enzyme affinity
Target-engagement assay context; binding-site characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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